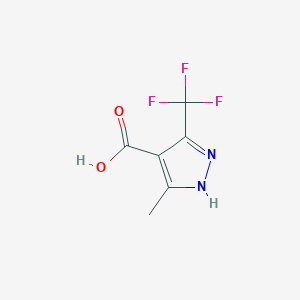

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

The exact mass of the compound 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c1-2-3(5(12)13)4(11-10-2)6(7,8)9/h1H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUBQVNLBWQHPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402447-01-1 |

Source

|

| Record name | 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Author's Note: This document serves as an in-depth technical guide to the physicochemical properties of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. It is important to note that while this specific regioisomer is of significant interest as a synthetic building block, much of the publicly available, experimentally verified data corresponds to its isomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1) . This guide will present the known data for the 1-methyl isomer as a validated reference point and provide scientifically grounded predictions for the 5-methyl isomer, alongside the established experimental protocols required for their definitive determination. This approach ensures scientific integrity while providing the most comprehensive analysis possible with current information.

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole derivatives are a cornerstone of modern medicinal chemistry and agrochemistry, renowned for their diverse biological activities. The unique electronic properties and structural versatility of the pyrazole ring allow it to serve as a bioisostere for other functional groups and as a scaffold for constructing complex molecular architectures. The compound 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid belongs to this vital class of molecules.

The specific substitution pattern—a methyl group at the 5-position, a potent electron-withdrawing trifluoromethyl group at the 3-position, and a carboxylic acid at the 4-position—creates a molecule with distinct properties that are critical for its utility as a synthetic intermediate. For drug development professionals, a deep understanding of its physicochemical properties such as acidity (pKa), lipophilicity (logP), and solubility is not merely academic; it is fundamental to predicting a molecule's behavior in biological systems and guiding its application in the synthesis of active pharmaceutical ingredients (APIs). For instance, related pyrazole structures are key components of fungicides that act by inhibiting succinate dehydrogenase and are central to the structure of anti-inflammatory drugs.[1][2]

This guide provides a detailed examination of these core properties, the established methodologies for their measurement, and the scientific rationale behind these experimental choices.

Molecular Identity and Comparative Structures

To fully appreciate the nuances of the target compound, it is crucial to distinguish it from its more frequently cited isomer.

-

Target Compound: 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

-

Reference Isomer: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

The key structural difference is the position of the methyl group. In the target compound, it is attached to a carbon atom (C5) of the pyrazole ring, leaving a proton on one of the nitrogen atoms (an N-H tautomer). In the reference isomer, the methyl group is attached to a nitrogen atom (N1), precluding tautomerization at that site. This seemingly small change can influence properties like crystal packing, hydrogen bonding potential, and, to a lesser extent, electronic distribution within the ring.

| Identifier | 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |

| Structure | (Structure of 5-methyl isomer) | (Structure of 1-methyl isomer) |

| CAS Number | Data not readily available | 113100-53-1[3] |

| Molecular Formula | C₆H₅F₃N₂O₂[4] | C₆H₅F₃N₂O₂[3][5] |

| Molecular Weight | 194.11 g/mol [4] | 194.11 g/mol [3][5] |

| Appearance | Predicted: White to off-white solid | White to off-white solid[6] |

Core Physicochemical Properties: Data and Expert Predictions

A molecule's physicochemical profile dictates its absorption, distribution, metabolism, and excretion (ADME) properties. Here, we present the verified data for the reference isomer and provide expert-driven predictions for the target 5-methyl isomer.

Table 1: Summary of Physicochemical Properties

| Property | Value for 1-Methyl Isomer (Reference) | Predicted Value for 5-Methyl Isomer (Target) | Implication in Drug Development |

| Melting Point (°C) | 200 - 204[3] | Not predicted | High melting point suggests strong crystal lattice energy, which can impact solubility. |

| pKa | ~2.93 (Predicted)[6][7] | ~2.9 - 3.1 | Strongly acidic. Will be ionized at physiological pH (7.4), enhancing aqueous solubility. |

| logP | ~1.63 (Predicted)[8] | ~1.6 - 1.8 | Moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Solubility | DMSO (Slightly), Methanol (Slightly)[7] | Predicted to be low in neutral water, but high in basic buffers (pH > pKa). | pH-dependent solubility is a critical factor for formulation and oral absorption. |

Acidity (pKa): The Dominance of Electronic Effects

The pKa is a measure of a compound's acidity. For this molecule, the acidic proton is on the carboxylic acid group.

-

Scientific Rationale: The pKa is primarily governed by the stability of the conjugate base (the carboxylate). The pyrazole ring and the trifluoromethyl (CF₃) group are both strongly electron-withdrawing. The CF₃ group, in particular, exerts a powerful negative inductive effect (-I), which stabilizes the negative charge of the carboxylate upon deprotonation, making the parent acid stronger (i.e., having a lower pKa).

-

Prediction for the 5-Methyl Isomer: The pKa of the reference 1-methyl isomer is predicted to be around 2.93.[6][7] Moving the methyl group from the N1 position to the C5 position is not expected to dramatically alter the electronic environment of the C4-carboxylic acid. The methyl group is a weak electron-donating group. Its influence on the distant carboxylic acid is minor compared to the powerful CF₃ group. Therefore, the pKa of the 5-methyl isomer is confidently predicted to be in the range of 2.9 to 3.1 , remaining a strong organic acid.

The ionization state of the molecule, which is dictated by the pKa, is a critical determinant of its interaction with biological targets and its solubility profile.

Caption: Ionization equilibrium of the title compound.

Lipophilicity (logP): Balancing Polarity and Permeability

The partition coefficient (logP) measures a compound's distribution between an immiscible lipid (n-octanol) and aqueous phase, indicating its lipophilicity ("greasiness").

-

Scientific Rationale: Lipophilicity is crucial for a drug's ability to cross biological membranes. The trifluoromethyl group significantly increases lipophilicity, while the carboxylic acid and pyrazole N-H groups contribute polarity, increasing hydrophilicity.

-

Prediction for the 5-Methyl Isomer: The 1-methyl and 5-methyl isomers share the same atomic composition. The primary difference affecting logP is the change in the molecule's overall dipole moment and the exposure of its polar N-H group (in the 5-methyl isomer) versus the shielded N-CH₃ group (in the 1-methyl isomer). This difference is expected to be minor. The predicted logP for a related isomer is ~1.63.[8] It is therefore reasonable to predict that the logP of the 5-methyl isomer will fall within a similar range of 1.6 to 1.8 . This value suggests a favorable balance, allowing for sufficient aqueous solubility while retaining the ability to partition into lipid environments.

Gold-Standard Experimental Protocols for Physicochemical Characterization

To move from prediction to certainty, validated experimental methods are required. The following protocols are the industry-standard approaches for determining the key physicochemical parameters discussed.

Workflow for Physicochemical Profiling

The process of characterizing a new chemical entity follows a logical progression from initial assessment to detailed, quantitative measurement.

Caption: Experimental workflow for physicochemical profiling.

Protocol for pKa Determination by Potentiometric Titration

This method is considered the gold standard for pKa measurement due to its precision and directness. It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.

-

Causality and Self-Validation: The choice of potentiometric titration is based on its ability to directly measure the proton activity (pH) as the molecule ionizes. The system's validity is ensured at every step through rigorous calibration and controls.

-

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings across the titration range.

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, then dilute with water to a final concentration of approximately 1 mM. The final co-solvent percentage should be kept low and constant.

-

Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration, which prevents fluctuations in activity coefficients.

-

Titration: Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.

-

Data Acquisition: Titrate the acidic sample solution with a standardized, carbonate-free base (e.g., 0.1 M NaOH), adding small, precise aliquots. Record the pH value after each addition, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve where [Acid] = [Conjugate Base].

-

Protocol for logP Determination by the Shake-Flask Method

This classic OECD-recommended method directly measures the partitioning of a compound between n-octanol and water.

-

Causality and Self-Validation: This method directly models the partitioning between a lipid-like and an aqueous environment. Its validity relies on reaching a true thermodynamic equilibrium and accurately quantifying the analyte in each phase without cross-contamination.

-

Step-by-Step Methodology:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or a pH 7.4 buffer for logD measurement) for 24 hours. Allow the layers to separate completely to ensure each solvent is saturated with the other.

-

Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. Add a small aliquot to a mixture of the pre-saturated n-octanol and water phases in a vessel. The total compound concentration should be low enough to avoid saturation in either phase.

-

Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time (typically 1-24 hours) to allow the compound to reach partitioning equilibrium. Centrifuge the vessel to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. It is critical to avoid any cross-contamination. Analyze the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: The logP is calculated as: logP = log₁₀ ([Compound]octanol / [Compound]water)

-

Conclusion: A Profile of a Versatile Synthetic Building Block

5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid presents a compelling physicochemical profile for researchers in drug discovery and materials science. It is a strong organic acid (predicted pKa ~2.9-3.1) with moderate lipophilicity (predicted logP ~1.6-1.8). This combination results in a pronounced pH-dependent aqueous solubility, a characteristic that is highly significant for its handling in synthetic reactions and for the bioavailability of any subsequent APIs derived from it. While experimentally verified data for this specific isomer remains sparse, the principles outlined in this guide, combined with the data from its 1-methyl isomer, provide a robust framework for its effective utilization. The provided protocols offer a clear path for any researcher to establish definitive experimental values, ensuring a solid foundation for future development efforts.

References

-

PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

Thirunavukkarasu, M., et al. (2025). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Note: This reference is based on a future-dated publication abstract). Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide. Retrieved from [Link]

-

Ali, M. A., et al. (2010). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action.... Retrieved from [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (97%). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-4-carboxylic acid, 3-(4-chlorophenyl)-4,5-dihydro-4-methyl-1-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]-, methyl ester. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl- (CAS 137-18-8). Retrieved from [Link]

-

Farghaly, T. A., et al. (2018). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(三氟甲基)-1-甲基-1H-吡唑-4-甲酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 2775665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | 113100-53-1 [m.chemicalbook.com]

- 8. CAS#:113100-53-1 | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive technical overview of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a key heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries. While the initial query specified the "5-methyl" isomer, the vast majority of scientific literature and commercial availability points to the prominence of the 1-methyl isomer. This document will focus on the well-characterized 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS Number: 113100-53-1) , offering insights into its chemical identity, synthesis, properties, and applications.

Chemical Identity and Structure

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is an organic heterocyclic compound.[1] It features a pyrazole ring substituted with a methyl group at the 1-position, a trifluoromethyl group at the 3-position, and a carboxylic acid group at the 4-position.[1] This specific arrangement of functional groups imparts distinct chemical properties that are crucial for its biological activity.

Key Identifiers:

| Identifier | Value |

| CAS Number | 113100-53-1[2] |

| Molecular Formula | C₆H₅F₃N₂O₂[3] |

| Molecular Weight | 194.11 g/mol [3] |

| IUPAC Name | 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid[2] |

| SMILES String | Cn1cc(C(O)=O)c(n1)C(F)(F)F |

| InChI Key | FZNKJQNEJGXCJH-UHFFFAOYSA-N |

Chemical Structure:

Caption: Chemical structure of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Physicochemical Properties

This compound typically appears as a white to off-white solid at room temperature.[1]

| Property | Value | Source |

| Melting Point | 200-204 °C | |

| Form | Solid | |

| pKa | 2.93±0.36 (Predicted) | [1] |

| Vapour Pressure | 0.0±0.6 mmHg at 25°C | [1] |

Synthesis and Manufacturing

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been a subject of significant research, particularly for agrochemical and pharmaceutical applications.[1] The process generally involves multi-step organic reactions.[1]

A common synthetic route involves the hydrolysis of the corresponding ethyl ester, ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.[4]

Protocol: Hydrolysis of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate [4]

-

Reaction Setup: To a suitable reaction vessel, add ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (1 equivalent) and a solvent.

-

Base Addition: Add potassium hydroxide (1.2 equivalents).

-

Reaction Conditions: Stir the mixture at room temperature overnight to facilitate the hydrolysis.

-

Acidification: Upon completion of the reaction, acidify the solution to a pH of 1 using dilute hydrochloric acid. This will precipitate the carboxylic acid product.

-

Isolation: Collect the precipitated white solid by filtration.

-

Purification: Wash the solid with an appropriate solvent and dry to obtain the final product.

Sources

A Technical Guide to the Spectroscopic Profile of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic characteristics of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Given the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to predict its spectral features across various analytical techniques.

Molecular Structure and Key Features

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid possesses a unique combination of functional groups that dictate its spectroscopic signature. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the core of the molecule. This core is substituted with a methyl group at the 5-position, a strongly electron-withdrawing trifluoromethyl group at the 3-position, and a carboxylic acid group at the 4-position. The presence of the trifluoromethyl group is of particular note, as the ¹⁹F nucleus is highly sensitive in NMR spectroscopy, providing a unique probe for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial information.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the methyl, N-H, and carboxylic acid protons.

Expected Chemical Shifts (δ) in DMSO-d₆:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H | The acidic proton is often broad and its chemical shift is concentration-dependent. |

| Pyrazole N-H | 13.0 - 14.0 | Broad Singlet | 1H | The N-H proton of the pyrazole ring is also acidic and will appear as a broad signal at a downfield chemical shift. In a related compound, 5-methyl-3-(trifluoromethyl)-1H-pyrazole, the N-H proton appears at 13.07 ppm[1]. |

| Methyl (-CH₃) | ~2.3 | Singlet | 3H | The methyl group at the 5-position is expected to be a sharp singlet. For comparison, the methyl protons in 5-methyl-3-(trifluoromethyl)-1H-pyrazole are observed at 2.30 ppm[1]. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can affect the chemical shifts of exchangeable protons (N-H and O-H).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-16 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Expected Chemical Shifts (δ) in DMSO-d₆:

| Carbon | Expected Chemical Shift (ppm) | Notes |

| Carboxylic Acid (-COOH) | 160 - 170 | The carbonyl carbon of the carboxylic acid will be in the typical downfield region. |

| Pyrazole C3 | 145 - 155 (quartet) | This carbon is attached to the CF₃ group and will exhibit a characteristic quartet due to ¹JC-F coupling. |

| Pyrazole C5 | 135 - 145 | The carbon bearing the methyl group. |

| Pyrazole C4 | 105 - 115 | The carbon to which the carboxylic acid is attached. |

| Trifluoromethyl (-CF₃) | 120 - 130 (quartet) | The carbon of the trifluoromethyl group will also be a quartet due to the large one-bond C-F coupling. |

| Methyl (-CH₃) | 10 - 15 | The methyl carbon will appear in the typical aliphatic region. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse sequence: Proton-decoupled

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Spectral width: 0-200 ppm

-

-

Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

¹⁹F NMR (Fluorine-19 NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique that will provide a clear signal for the trifluoromethyl group.

Expected Chemical Shift (δ) relative to CFCl₃:

| Fluorine | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Trifluoromethyl (-CF₃) | -60 to -70 | Singlet | The three fluorine atoms of the CF₃ group are equivalent and will appear as a singlet. The chemical shift of trifluoromethyl groups on aromatic rings typically falls in this range[2][3]. |

Experimental Protocol for ¹⁹F NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on an NMR spectrometer equipped with a fluorine-capable probe.

-

Acquisition Parameters:

-

Pulse sequence: Proton-decoupled

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Spectral width: A range appropriate for fluorinated organic compounds (e.g., +50 to -250 ppm).

-

-

Processing: Process the data and reference the spectrum to an external standard such as CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer[4][5]. |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium | From the methyl group. |

| C=O Stretch (Carboxylic Acid) | 1680-1720 | Strong | The carbonyl stretch is a very strong and sharp absorption. Its position can be influenced by conjugation and hydrogen bonding. |

| C=N and C=C Stretch (Pyrazole Ring) | 1400-1600 | Medium-Strong | Aromatic and heteroaromatic ring stretching vibrations. |

| C-F Stretch (Trifluoromethyl) | 1100-1300 | Strong | The C-F bonds will give rise to one or more strong absorption bands. |

| O-H Bend (Carboxylic Acid) | 920-950 | Medium, Broad | Out-of-plane bend for the carboxylic acid O-H. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectral Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular weight of C₆H₅F₃N₂O₂ is 208.03 g/mol . The molecular ion peak should be observed at m/z = 208.

-

Key Fragmentation Patterns:

-

Loss of H₂O (m/z = 190) from the carboxylic acid.

-

Loss of COOH (m/z = 163), a common fragmentation for carboxylic acids.

-

Loss of CF₃ (m/z = 139).

-

Further fragmentation of the pyrazole ring.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Electron Ionization (EI) or a softer ionization technique like Electrospray Ionization (ESI) can be used. ESI would likely show the [M-H]⁻ ion at m/z = 207 in negative ion mode.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Data Summary

| Technique | Feature | Expected Value |

| ¹H NMR | -COOH | 12.0 - 13.0 ppm (br s) |

| N-H | 13.0 - 14.0 ppm (br s) | |

| -CH₃ | ~2.3 ppm (s) | |

| ¹³C NMR | -COOH | 160 - 170 ppm |

| C-CF₃ | 145 - 155 ppm (q) | |

| C-CH₃ | 135 - 145 ppm | |

| C-COOH | 105 - 115 ppm | |

| -CF₃ | 120 - 130 ppm (q) | |

| -CH₃ | 10 - 15 ppm | |

| ¹⁹F NMR | -CF₃ | -60 to -70 ppm (s) |

| IR | O-H (acid) | 2500-3300 cm⁻¹ (broad) |

| C=O (acid) | 1680-1720 cm⁻¹ (strong) | |

| C-F | 1100-1300 cm⁻¹ (strong) | |

| MS (EI) | Molecular Ion (M⁺) | m/z = 208 |

Visualizations

Molecular Structure of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Caption: 2D structure of the target molecule.

NMR Spectroscopy Workflow

Caption: General workflow for NMR analysis.

References

-

Supporting Information for a scientific article. (URL not provided)[2]

-

ChemRxiv. (2023). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. [Link][1]

-

Chemistry LibreTexts. (2023). Table of Characteristic IR Absorptions. [Link][4]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link][3]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link][5]

Sources

The Multifaceted Biological Activities of Trifluoromethyl Pyrazole Derivatives

An In-depth Technical Guide:

Abstract

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, recognized as a "privileged scaffold" in drug discovery and agrochemical development.[1][2] Its versatility is dramatically enhanced through substitution, with the trifluoromethyl (CF₃) group being of particular significance. The unique properties conferred by the CF₃ moiety—such as increased lipophilicity, metabolic stability, and potent electronic effects—have led to the development of a vast array of trifluoromethyl pyrazole derivatives with a broad spectrum of biological activities.[3][4] This technical guide provides an in-depth exploration of these activities, synthesizing data from medicinal and agricultural chemistry to offer a comprehensive resource for researchers, scientists, and professionals in drug and pesticide development. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols related to their anti-inflammatory, antibacterial, antifungal, anticancer, and herbicidal properties.

The Strategic Advantage of the Trifluoromethyl Pyrazole Scaffold

The fusion of a pyrazole ring with a trifluoromethyl group creates a pharmacophore with exceptional potential. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, provides a rigid and stable framework capable of participating in various non-covalent interactions, including hydrogen bonding and π-π stacking.[5]

The introduction of the CF₃ group, a classic bioisostere for non-polar groups, profoundly modulates the molecule's physicochemical properties:[6]

-

Enhanced Lipophilicity: The CF₃ group significantly increases the molecule's ability to cross biological membranes, improving bioavailability and cell penetration.[7]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, particularly oxidative processes, which can prolong the compound's half-life in vivo.[4]

-

Binding Affinity: As a strong electron-withdrawing group, the CF₃ moiety can alter the acidity of nearby protons and influence the electronic distribution of the entire molecule, often leading to stronger and more specific interactions with biological targets.[5][8]

These synergistic properties have established trifluoromethyl pyrazole derivatives as a highly successful class of compounds across multiple scientific domains.

Medicinal Chemistry Applications: From Inflammation to Infection

The structural features of trifluoromethyl pyrazoles make them ideal candidates for targeting enzymes and receptors within the human body.

Anti-inflammatory Activity: The COX-2 Inhibition Paradigm

A preeminent application of this scaffold is in the development of anti-inflammatory agents, most notably selective cyclooxygenase-2 (COX-2) inhibitors.[9] NSAIDs function by inhibiting COX enzymes, which mediate the production of pro-inflammatory prostaglandins. While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is induced during inflammation. Selective inhibition of COX-2 thus offers anti-inflammatory effects with a reduced risk of gastrointestinal side effects.[10]

The diaryl-substituted pyrazole structure is key to this selectivity. The CF₃ group on the pyrazole ring fits into a hydrophobic side pocket of the COX-2 active site, an interaction not possible with the more constricted COX-1 active site. This structural distinction is the basis for the selective inhibition seen in drugs like Celecoxib.[5][10]

Case Study: Celecoxib Celecoxib (Celebrex®) is a diaryl-substituted pyrazole that is chemically designated as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[11][12] It is a selective COX-2 inhibitor used to treat arthritis and acute pain.[12] The trifluoromethyl group is crucial for its potent and selective activity.[10] Research has continued to build upon the Celecoxib scaffold, generating new derivatives with potentially higher anti-inflammatory activity and even more favorable gastrointestinal safety profiles.[13][14][15]

Table 1: In Vitro COX-2 Inhibitory Activity of Representative Pyrazole Derivatives

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 4.5 | 0.02 | 225 | [10] |

| SC-558 | >100 | 0.0019 | >52631 | [5] |

| Compound 4a (3-trifluoromethylpyrazole) | Not specified | Not specified | Not specified | [16] |

| Compound 16 (Celecoxib derivative) | No inhibition | No inhibition | N/A (Active in vivo) | [13][14] |

Note: Some compounds, like derivative 16, show in vivo activity despite lacking in vitro COX inhibition, suggesting alternative mechanisms may be at play.[13][14]

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

-

Animal Preparation: Male Wistar rats (150-200g) are acclimatized for one week. Food is withheld for 12 hours before the experiment, though water is available ad libitum.

-

Compound Administration: Test compounds (e.g., 10 mg/kg), a positive control (e.g., Indomethacin or Celecoxib), and a vehicle control are administered orally or subcutaneously.

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

-

Measurement of Edema: The paw volume is measured immediately after injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Diagram 1: Simplified COX-2 Inhibition Pathway

Caption: Inhibition of the COX-2 enzyme by trifluoromethyl pyrazole derivatives blocks prostaglandin synthesis.

Antibacterial Activity: Combating Drug Resistance

The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), presents a global health crisis. Trifluoromethyl pyrazole derivatives have emerged as a promising class of antibacterial agents, particularly against these challenging Gram-positive pathogens.[1][17]

Studies have shown that strategic placement of trifluoromethyl groups on N-aryl pyrazole structures can lead to potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL.[3][18] The presence of the CF₃ group often reduces toxicity to human cells while retaining potency against bacteria.[6]

Mechanism of Action & Biofilm Eradication The precise mechanism can vary, but some derivatives have been shown to cause broad-range inhibitory effects on macromolecular synthesis, suggesting a multi-targeted approach that could make it harder for bacteria to develop resistance.[17][19] A significant advantage of these compounds is their ability to both prevent the formation of and eradicate established bacterial biofilms, a crucial factor in persistent infections.[6][17]

Table 2: Antibacterial Potency of N-(trifluoromethyl)phenyl Pyrazole Derivatives

| Compound | Target Organism | MIC (μg/mL) | Biofilm Eradication | Reference |

| Derivative 13 | MRSA | 3.12 | Not specified | [6][17] |

| Derivative 18 | S. aureus | 0.78 | Not specified | [17] |

| Derivative 6 | E. faecalis | 1.0 - 4.0 | Effective at 2x MIC | [3][6] |

| Derivative 25 | E. faecalis | Not specified | Effective at 2x MIC | [6][17] |

| Derivative 11 | MRSA | 0.25 | Effective (MBEC 1 µg/mL) | [18] |

MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.

This protocol outlines a common multi-step synthesis for N-aryl pyrazole derivatives.

-

Hydrazone Formation: React an appropriate acetophenone (e.g., 3',5'-bis(trifluoromethyl)acetophenone) (1.0 eq) with a substituted phenylhydrazine (e.g., 4-hydrazinobenzoic acid) (1.05 eq) in ethanol. Reflux the mixture for 8 hours. Remove the solvent under reduced pressure to obtain the crude hydrazone intermediate.

-

Vilsmeier-Haack Cyclization: Dissolve the crude hydrazone in anhydrous N,N-dimethylformamide (DMF). Cool the solution in an ice bath and slowly add the Vilsmeier reagent (prepared from phosphorus oxychloride and DMF). Allow the reaction to proceed to form the pyrazole aldehyde. The pure product is often obtained by filtration after quenching with water.

-

Reductive Amination: Take the synthesized pyrazole aldehyde (1.0 eq) and a desired aniline derivative (1.1 eq) in toluene and reflux using a Dean-Stark apparatus for 6 hours to form the imine. After cooling and filtration, dissolve the imine product in methanol, cool to 0°C, and add sodium borohydride (NaBH₄) (5.0 eq). Stir the mixture for 10 hours to yield the final N-arylmethyl pyrazole derivative.

-

Purification: The final product is purified by recrystallization or column chromatography.

Diagram 2: General Synthesis Workflow for Antibacterial Pyrazoles

Caption: A three-step synthesis involving hydrazone formation, cyclization, and reductive amination.

Anticancer Activity: An Emerging Frontier

The pyrazole scaffold is present in several anticancer agents, and trifluoromethyl-substituted derivatives are being actively investigated for their cytotoxic potential.[20][21] These compounds have shown activity against a range of cancer cell lines, including breast, prostate, and colon cancer.[4][21][22]

The mechanisms are varied, but can include the inhibition of kinases, which are often dysregulated in cancer cells, or the induction of apoptosis. For instance, some pyrazole derivatives have been found to inhibit phosphatidylinositol 3-kinase (PI3K) or RET receptor tyrosine kinase.[1][4] While research is ongoing, the initial results are promising.

Table 3: Cytotoxicity of Trifluoromethyl Pyrazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | Activity (IC₅₀ or % Inhibition) | Reference |

| L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) | MCF-7 (Breast) | IC₅₀ = 81.48 µM | [22][23] |

| L2 (3,5-diphenyl-1H-pyrazole) | CFPAC-1 (Pancreatic) | IC₅₀ = 61.7 µM | [22] |

| 3b (Thiazolopyrimidine derivative) | Melanoma (A375) | Highly active at 50 µM | [4] |

| Pyrazolo[3,4-c]isochromenes | Various | Preliminary screening positive | [20] |

IC₅₀: Half-maximal inhibitory concentration.

Agrochemical Applications: Protecting Global Food Supplies

Trifluoromethyl pyrazoles are not only vital in medicine but also play a critical role in modern agriculture as potent pesticides.

Fungicidal Activity: Targeting Fungal Respiration

Many modern fungicides are based on the trifluoromethyl pyrazole carboxamide scaffold.[24] These compounds are highly effective against a broad spectrum of plant pathogenic fungi, such as Botrytis cinerea (grey mold) and Rhizoctonia solani.[25][26]

Mechanism of Action: SDH Inhibition The primary mode of action for this class of fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme (also known as Complex II) in the mitochondrial electron transport chain.[27] By blocking SDH, the fungicide disrupts fungal respiration, leading to a rapid depletion of cellular energy (ATP) and ultimately, cell death. The trifluoromethyl pyrazole moiety plays a key role in binding to the SDH enzyme complex.[27]

Table 4: Fungicidal Activity of Trifluoromethyl Pyrazole Carboxamide Derivatives

| Compound | Pathogen | EC₅₀ (μg/mL) | Reference |

| Penthiopyrad | Broad Spectrum | Commercial Fungicide | [24] |

| Compound 26 | Valsa mali | 1.787 | [25] |

| Compound 26 | Thanatephorus cucumeris | 1.638 | [25] |

| Compound 7a | Gibberella zeae | 1.8 | [27] |

| Compound 7c | Fusarium oxysporum | 1.5 | [27] |

| Compound 6i | Botrytis cinerea | 6.05 | [24][26] |

EC₅₀: Half-maximal effective concentration.

Diagram 3: Mechanism of SDH Inhibition in Fungi

Caption: SDH inhibitors block the electron transport chain at Complex II, halting cellular energy production.

Herbicidal and Molluscicidal Activities

The utility of trifluoromethyl pyrazoles in agriculture extends beyond fungicides. Analogues of pyrazosulfuron-ethyl, a known herbicide, have been synthesized with trifluoromethyl groups to modulate their activity. These compounds can control a wide variety of weeds without causing chemical damage to crops like maize and rape.[28][29] Furthermore, specific trifluoromethyl pyrazolone derivatives have been developed as potent molluscicides for controlling terrestrial snails, demonstrating lethal activity that surpasses some current standards.[30]

Conclusion and Future Outlook

The trifluoromethyl pyrazole scaffold is a testament to the power of strategic molecular design. The incorporation of the trifluoromethyl group onto the versatile pyrazole ring has yielded compounds of immense value in both medicine and agriculture. From the life-saving potential of novel antibiotics that combat resistant bacteria to the crop-protecting power of advanced fungicides, these derivatives continue to provide solutions to critical global challenges.

Future research will likely focus on several key areas:

-

Multi-Target Agents: Designing single molecules that can hit multiple targets (e.g., combined COX/LOX inhibitors or dual antibacterial/anti-biofilm agents) to achieve broader efficacy and reduce the likelihood of resistance.[10]

-

Enhanced Selectivity: Further refining structures to improve selectivity for targets, thereby minimizing off-target effects and enhancing safety profiles, particularly in anticancer applications.

-

Green Synthesis: Developing more environmentally friendly and efficient synthetic methods to produce these valuable compounds on a larger scale.[31][32]

The trifluoromethyl pyrazole core remains a fertile ground for discovery. As our understanding of molecular biology deepens and synthetic methodologies advance, we can expect this remarkable class of compounds to yield even more innovative and impactful technologies for human health and food security.

References

-

Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. [Link][6][17][19]

-

Alam, M. A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. [Link][3][18]

-

Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. National Center for Biotechnology Information. [Link]

-

Patel, R. V., et al. (2015). Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. Journal of Heterocyclic Chemistry. [Link]

-

Bari, A., et al. (2013). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry. [Link][16]

-

Gauthier, J. Y., et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link][13]

-

Gholamhosseini, S., et al. (2023). Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link][31]

-

Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. [Link][6]

-

Zhang, X., et al. (2024). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Molecular Structure. [Link][5]

-

Stanković, N., et al. (2022). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules. [Link][7]

-

Alam, M. A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. National Center for Biotechnology Information. [Link][3]

-

Gauthier, J. Y., et al. (2008). New celecoxib derivatives as anti-inflammatory agents. PubMed. [Link][14]

-

Singh, R. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea Preprints. [Link][10]

-

PharmaCompass (n.d.). C17H14F3N3O2S Drug Information. PharmaCompass. [Link][11]

-

Jesse, C. R., et al. (2009). Effect of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles on chronic inflammatory pain model in rats. European Journal of Pharmacology. [Link][33]

-

Taha, E. A., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. [Link][15]

-

Pinto, D. C. G. A., et al. (2020). Compounds containing the 3-(trifluoromethyl)pyrazole moiety that show anticancer activity. ResearchGate. [Link][20]

-

ResearchGate (n.d.). Synthesis and Herbicidal Activity of Novel N-(2,2,2)-Trifluoroethylpyrazole Derivatives. ResearchGate. [Link][28]

-

National Drug File - Reference Terminology (2018). Celecoxib [Chemical/Ingredient]. U.S. Department of Veterans Affairs. [Link][12]

-

El-Sayed, N. M., et al. (2024). Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity. Molecules. [Link][30]

-

Liu, X., et al. (2017). 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link][27]

-

Liu, X., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules. [Link][32]

-

SciSpace (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

-

Li, Y., et al. (2018). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules. [Link][25]

-

Alagöz, M. A., et al. (2022). Some anticancer compounds with pyrazole and trifluoromethylphenyl rings. ResearchGate. [Link][21]

-

Tai, L., et al. (2023). Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation. RSC Advances. [Link][26]

-

Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link][1]

-

ResearchGate (n.d.). Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. ResearchGate. [Link][9]

-

Morimoto, K., et al. (1990). Synthesis of fluoromethyl, difluoromethyl and trifluoromethyl analogues of pyrazosulfuron-ethyl as herbicides. Journal of Heterocyclic Chemistry. [Link]

-

Keter, F. K., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link][22]

-

Chen, J., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

ResearchGate (n.d.). Structure activity relationship (SAR). ResearchGate. [Link]

-

Google Patents (n.d.). Pyrazole derivatives and herbicides for agricultural and horticultural use. Google Patents. [29]

-

Tai, L., et al. (2023). Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation. RSC Publishing. [Link][24]

-

Wieczorek-Błauż, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link][4]

-

ResearchGate (n.d.). Synthesis, Structure and Biological Activity of 3(5)-Trifluoromethyl-1H-Pyrazoles Derived from Hemicurcuminoids. ResearchGate. [Link][2]

-

Keter, F. K., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Center for Biotechnology Information. [Link][23]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. C17H14F3N3O2S | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. bioportal.bioontology.org [bioportal.bioontology.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. New celecoxib derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria [mdpi.com]

- 19. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. WO2007026834A1 - Pyrazole derivatives and herbicides for agricultural and horticultural use - Google Patents [patents.google.com]

- 30. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]

- 31. tandfonline.com [tandfonline.com]

- 32. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Effect of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles on chronic inflammatory pain model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Abstract: This document provides a comprehensive technical guide on the safety, handling, and material safety data for 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes critical safety information from authoritative sources and data on closely related structural analogs to establish best practices for laboratory use. It emphasizes a proactive approach to safety through understanding the compound's potential hazards, implementing robust handling protocols, and preparing for emergency situations.

A Note on Data Extrapolation: Specific toxicological and safety data for 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid are not extensively available in public literature. Consequently, this guide has been constructed by extrapolating data from Material Safety Data Sheets (MSDS) and toxicological profiles of structurally analogous compounds, including 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and other substituted pyrazole carboxylic acids. This approach provides a baseline for safe handling, but users must exercise caution and recognize that the properties of the specified compound may vary. All procedures should be conducted with the assumption of hazard until specific data becomes available.

Chemical Identity and Physicochemical Properties

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a substituted pyrazole derivative. The presence of a carboxylic acid group, a trifluoromethyl group, and a pyrazole ring suggests it is a solid at room temperature with specific handling requirements due to its potential reactivity and irritant properties.

While experimental data for the target compound is scarce, the properties of its isomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1), are summarized below to provide an informed perspective.[1][2]

| Property | Value (for 1-methyl isomer) | Source |

| Molecular Formula | C₆H₅F₃N₂O₂ | [1][2] |

| Molecular Weight | 194.11 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 201 - 204 °C | [1] |

Hazard Identification and GHS Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and data from analogous compounds, 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid should be treated as a hazardous substance.[3][4][5] The primary concerns are its potential to cause irritation and harm upon contact or ingestion.

Anticipated GHS Hazard Classification:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning [1][3][4]

Hazard Pictograms:

Precautionary Statements: [3][4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands and any exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Safe Handling and Exposure Control

The causality behind stringent handling protocols is the prevention of accidental exposure via inhalation, ingestion, or dermal contact. Given the compound's irritant nature, a multi-layered defense system involving engineering controls, administrative controls, and personal protective equipment (PPE) is mandatory.

Engineering Controls

The primary line of defense is to control exposure at the source.

-

Ventilation: All handling of solid material (e.g., weighing, transferring) and any reactions involving this compound must be performed in a certified chemical fume hood to control airborne dust and vapors.[6][7]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[3][6]

Personal Protective Equipment (PPE)

The selection of PPE is critical for user protection. The following diagram outlines the decision-making process for selecting appropriate PPE.

Caption: PPE Selection Workflow.

-

Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[6] A face shield should be used if there is a significant splash hazard.[4]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[3][4] A standard laboratory coat is required, and additional protective clothing may be necessary for larger quantities.[6]

-

Respiratory Protection: If work cannot be conducted in a fume hood or if dust generation is significant, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[3][4]

Hygiene Practices

-

Wash hands thoroughly after handling the compound and before leaving the laboratory.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8]

-

Remove contaminated clothing immediately and wash it before reuse.[3]

Emergency Procedures

A self-validating protocol for emergencies ensures that response actions are swift, correct, and minimize harm.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3] If skin irritation persists, consult a physician.[6]

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[8]

-

If Swallowed: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][8]

Accidental Release Measures

The following workflow provides a logical sequence for managing a chemical spill.

Caption: Chemical Spill Response Workflow.

Protocol for Accidental Release:

-

Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Wear the appropriate PPE as described in Section 3.2. Avoid breathing dust.

-

Environmental Precautions: Prevent the material from entering drains, sewers, or soil.[3]

-

Containment and Cleanup: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust.[6] Place the collected material into a suitable, labeled container for disposal.[1] Clean the spill area thoroughly.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[1][9]

-

Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon monoxide, nitrogen oxides, and hydrogen fluoride.[9]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products.[9]

Storage and Disposal

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[9]

Disposal

-

Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations.

-

The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not dispose of it down the drain.

References

-

Cole-Parmer (n.d.). Material Safety Data Sheet for 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole. Available at: [Link]

-

PubChem (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

DC Fine Chemicals (n.d.). Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. Available at: [Link]

-

PubChem (n.d.). 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

-

PubChem (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Safe Work Australia (n.d.). GHS Hazardous Chemical Information List. Available at: [Link]

-

ChemSrc (2025). 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Available at: [Link]

Sources

- 1. fishersci.fr [fishersci.fr]

- 2. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 2775665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. echemi.com [echemi.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. staging.keyorganics.net [staging.keyorganics.net]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. combi-blocks.com [combi-blocks.com]

The Pyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Abstract

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in contemporary drug discovery.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability and synthetic tractability, render it a "privileged scaffold."[3][4] This guide provides an in-depth exploration of the medicinal chemistry applications of pyrazole derivatives, moving beyond a simple catalog of activities to dissect the underlying mechanisms, structure-activity relationships (SAR), and practical synthetic considerations that empower researchers in the field. We will delve into key therapeutic areas where pyrazoles have made a significant impact—from selective COX-2 inhibition in inflammation to targeted kinase inhibition in oncology—providing field-proven insights for drug development professionals.

The Pyrazole Core: A Strategic Bioisostere and Pharmacophore

From a strategic design perspective, the pyrazole nucleus is frequently employed as a bioisostere for a phenyl ring. This substitution can enhance potency and improve crucial physicochemical properties like water solubility and lipophilicity, which are critical for optimizing pharmacokinetic profiles.[3] The arrangement of its nitrogen atoms allows for versatile interactions with biological targets through hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, making it a highly effective pharmacophore.[5]

The inherent stability of the aromatic pyrazole ring is a key asset, resisting metabolic degradation and providing a solid foundation upon which various functional groups can be strategically placed to modulate activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Anti-Inflammatory Applications: The Landmark Case of COX-2 Inhibition

Perhaps the most renowned application of pyrazoles in medicine is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. This class of nonsteroidal anti-inflammatory drugs (NSAIDs) was engineered to mitigate the gastrointestinal side effects associated with traditional NSAIDs, which inhibit both COX-1 and COX-2.[6][7]

Mechanism of Selective COX-2 Inhibition

Cyclooxygenase enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[7]

The key to the selectivity of pyrazole-based inhibitors like Celecoxib lies in the structural differences between the active sites of the two COX isoforms. The COX-2 active site possesses a larger, more flexible binding pocket and a side pocket that is absent in COX-1.[6] The design of Celecoxib exploits this difference; its bulky sulfonamide (SO2NH2) group fits snugly into this secondary pocket of COX-2, anchoring the molecule and leading to potent and selective inhibition.[8] This prevents arachidonic acid from accessing the catalytic site, thereby blocking the synthesis of pro-inflammatory prostaglandins.[7]

Sources

- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. srrjournals.com [srrjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 7. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethylated Pyrazole Core: A Technical Guide to its Discovery, Synthesis, and Ascendancy in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the trifluoromethyl (CF3) group into the pyrazole scaffold represents a pivotal development in medicinal and agricultural chemistry. This guide provides an in-depth exploration of the discovery and history of trifluoromethylated pyrazoles, tracing their evolution from early synthetic endeavors to the sophisticated methodologies employed today. We will delve into the causal factors driving experimental choices, from the foundational adaptations of classical reactions to the advent of elegant cycloaddition strategies and efficient one-pot procedures. This comprehensive overview is designed to equip researchers with a thorough understanding of the synthetic landscape, empowering the design and execution of novel molecular entities bearing this privileged structural motif.

Introduction: The Strategic Union of Pyrazole and the Trifluoromethyl Group

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in drug discovery. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a cornerstone of numerous therapeutic agents.[1] The introduction of a trifluoromethyl group (CF3) imparts a range of desirable attributes to a molecule, including enhanced metabolic stability, increased lipophilicity, and altered electronic properties that can significantly improve binding affinity and cell permeability.[2] The strategic combination of these two entities has given rise to a class of compounds with remarkable pharmacological and agrochemical potential.[3]

The journey of trifluoromethylated pyrazoles from niche laboratory curiosities to blockbuster pharmaceuticals is a testament to the relentless pursuit of synthetic innovation. This guide will navigate the key milestones of this journey, providing a detailed narrative of the synthetic strategies that have unlocked the full potential of this powerful chemical partnership.

A Historical Perspective: From Early Explorations to a Burgeoning Field

While the synthesis of substituted pyrazoles dates back to the seminal work of Ludwig Knorr in 1883, the introduction of the trifluoromethyl group is a more recent chapter in this history.[4][5] The broader field of organofluorine chemistry began to gain significant momentum in the mid-20th century, but the specific synthesis of trifluoromethylated pyrazoles appears to have emerged later.

One of the earliest documented methods for the synthesis of a fluorinated pyrazole was reported in a 1990 patent by I. L. Knunyants and his collaborators. Their pioneering work laid the groundwork for future explorations in this area. A significant milestone in the wider synthesis of fluorinated pyrazoles was achieved by Ikeda and colleagues in 1995, further fueling interest in these compounds.

Early approaches to trifluoromethylated pyrazoles largely relied on two principal strategies:

-

Cyclocondensation of Fluorinated Building Blocks: This approach adapted the classical Knorr pyrazole synthesis by utilizing pre-fluorinated 1,3-dicarbonyl compounds as starting materials.[6] The reaction of these fluorinated diketones with hydrazines provided a direct route to pyrazoles bearing a trifluoromethyl group.

-

Direct Fluoroalkylation: This strategy involved the introduction of a trifluoromethyl group onto a pre-existing pyrazole ring.

These initial methods, while groundbreaking, often faced challenges related to the availability of starting materials, harsh reaction conditions, and limited regioselectivity. The subsequent decades witnessed a paradigm shift in synthetic design, leading to the development of more efficient, versatile, and scalable methodologies.

The Evolution of Synthetic Methodologies: A Journey of Innovation

The synthetic arsenal for constructing trifluoromethylated pyrazoles has expanded dramatically over the past three decades. This evolution reflects a continuous drive for greater efficiency, selectivity, and functional group tolerance.

The Enduring Legacy of Condensation Reactions

The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains a cornerstone of pyrazole synthesis and was one of the first methods adapted for trifluoromethylated analogues.[6][7] The general mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Key Causality in Experimental Design:

-

Choice of 1,3-Dicarbonyl: The use of a trifluoromethylated β-diketone, such as 4,4,4-trifluoro-1-phenyl-1,3-butanedione, is the most direct way to introduce the CF3 group at either the 3- or 5-position of the pyrazole ring. The regiochemical outcome is influenced by the electronic and steric nature of the substituents on the dicarbonyl compound.

-

Hydrazine Reagent: The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) determines the substituent on the pyrazole nitrogen (N1).

-

Reaction Conditions: These reactions are typically carried out in a protic solvent like ethanol or acetic acid, often with acid catalysis to facilitate the dehydration step.

Experimental Protocol: Classical Synthesis of a 3-Trifluoromethylpyrazole

-

To a solution of 4,4,4-trifluoro-1-(phenyl)-1,3-butanedione (1.0 mmol) in ethanol (10 mL) is added phenylhydrazine (1.1 mmol).

-

A catalytic amount of acetic acid (0.1 mmol) is added, and the mixture is refluxed for 4-6 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 1-phenyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole.

Diagram of the Classical Condensation Reaction:

Caption: Classical condensation pathway to trifluoromethylated pyrazoles.